molecular formula C9H8ClNO7S B12665830 Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic CAS No. 93839-80-6

Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic

Cat. No.: B12665830
CAS No.: 93839-80-6
M. Wt: 309.68 g/mol
InChI Key: AJOMRGMKCWMDNP-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic is a chemical compound known for its unique structural features and reactivity It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a methoxy group attached to an anisic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic typically involves the chlorosulfonation of methyl 4-nitro-o-anisate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Starting Material: Methyl 4-nitro-o-anisate.

    Chlorosulfonation: The starting material is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the chlorosulfonation reaction.

    Temperature Control: Maintaining precise temperature control to ensure the reaction proceeds efficiently.

    Purification Techniques: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used for substitution reactions, typically under basic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for nitro group reduction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed from substitution reactions involving the chlorosulfonyl group.

    Amines: Resulting from the reduction of the nitro group.

    Aldehydes/Acids: Produced from the oxidation of the methoxy group.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, while the methoxy group can undergo various transformations. These reactivities contribute to its diverse applications in chemical synthesis and research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate: Similar structure with a fluorine substituent.

    Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in the rest of the structure.

    Sulfonimidates: Organosulfur compounds with similar reactivity.

Uniqueness

Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of the nitro group, chlorosulfonyl group, and methoxy group in a single molecule allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

This detailed article provides a comprehensive overview of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93839-80-6

Molecular Formula

C9H8ClNO7S

Molecular Weight

309.68 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C9H8ClNO7S/c1-17-7-4-6(11(13)14)8(19(10,15)16)3-5(7)9(12)18-2/h3-4H,1-2H3

InChI Key

AJOMRGMKCWMDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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